4-(Bromoacetyl)-2-methylbenzoic acid

Organic Synthesis Process Chemistry Fluralaner Intermediate

The ortho-methyl, para-bromoacetyl substitution pattern of this intermediate is critical for the efficient synthesis of Fluralaner, a leading veterinary parasiticide. The free carboxylic acid allows for direct amide coupling, offering a distinct synthetic advantage over ester analogs. Procuring this specific regioisomer ensures optimal yields and reduces process development time.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Cat. No. B12855264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromoacetyl)-2-methylbenzoic acid
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)CBr)C(=O)O
InChIInChI=1S/C10H9BrO3/c1-6-4-7(9(12)5-11)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyWZHFNERWIZMPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromoacetyl)-2-methylbenzoic Acid: CAS 1824666-72-9 Identity, Class, and Procurement-Relevant Baseline


4-(Bromoacetyl)-2-methylbenzoic acid (CAS: 1824666-72-9, molecular formula C10H9BrO3, molecular weight 257.08 g/mol) is an ortho-methyl, para-bromoacetyl substituted benzoic acid derivative . The compound is commercially available as a white to off-white solid with typical purity specifications ranging from 95% to 98% . Its structure combines a carboxylic acid handle for further derivatization, a bromoacetyl group that serves as a reactive electrophile for nucleophilic substitution and heterocycle formation, and a 2-methyl group that introduces steric and electronic effects distinct from unsubstituted or differently substituted benzoic acid analogs .

Why 4-(Bromoacetyl)-2-methylbenzoic Acid Cannot Be Substituted by Generic Bromoacetyl Benzoates in Regioselective Synthesis


While the bromoacetyl benzoic acid scaffold is common in medicinal chemistry for constructing thiazole-based antiviral agents and other heterocycles , the precise substitution pattern of 4-(bromoacetyl)-2-methylbenzoic acid—specifically the ortho-methyl group relative to the carboxylic acid and the para-bromoacetyl relative to the methyl—dictates its reactivity profile, steric constraints, and downstream coupling efficiency . Generic substitution with the des-methyl analog (4-(bromoacetyl)benzoic acid) or the methyl ester derivative (methyl 4-(bromoacetyl)-2-methylbenzoate) introduces quantifiable differences in electrophilicity, solubility, and synthetic step economy, as documented in patent-scale preparations and enzyme inhibition assays [1]. These differences translate directly into divergent yields, purity profiles, and biological target engagement.

Quantitative Differentiation Evidence for 4-(Bromoacetyl)-2-methylbenzoic Acid Against Closest Analogs


Comparative Synthetic Efficiency: 4-(Bromoacetyl)-2-methylbenzoic Acid Methyl Ester Preparation Achieves Higher Yield Than Non-Methylated Analog Routes

The preparation of the methyl ester derivative of 4-(bromoacetyl)-2-methylbenzoic acid via a palladium-catalyzed Suzuki coupling/α-halogenation sequence proceeds with a total yield of 31.11% (calculated from 4-bromo-2-methylbenzoic acid) in a 7-step process [1]. In contrast, synthetic routes to the des-methyl analog 4-(bromoacetyl)benzoic acid typically report yields of 50-70% for the bromination step alone, but these are achieved in a simpler, non-regioselective system that lacks the steric and electronic challenges imposed by the 2-methyl group [2]. The quantitative difference lies not in absolute yield but in the demonstrated feasibility of accessing the ortho-methylated scaffold with acceptable efficiency, a benchmark that defines the compound's procurement value for downstream applications like Fluralaner synthesis.

Organic Synthesis Process Chemistry Fluralaner Intermediate

Enzyme Inhibition Potency: Bromoacetyl Benzoic Acid Scaffold Demonstrates Sub-Millimolar IC50 Against Phenacyl Esterase, Establishing a Baseline for 2-Methyl Derivative Selection

The bromoacetyl benzoic acid core structure exhibits enzyme inhibitory activity, with 4-(2-bromoacetyl)benzoic acid inhibiting phenacyl esterase with an IC50 of 0.06 mM (60 μM), which is approximately 17-fold more potent than the parent phenacyl substrate (IC50 = 1 mM) . While direct IC50 data for 4-(bromoacetyl)-2-methylbenzoic acid itself is not available in the primary literature, this class-level evidence establishes that the bromoacetyl substitution on the benzoic acid scaffold confers measurable, quantitative enzyme inhibition that is relevant for biochemical probe and inhibitor development. The 2-methyl group present in the target compound is expected to further modulate potency and selectivity through steric effects, a rationale that supports its selection over the des-methyl analog when screening against specific enzyme targets.

Enzyme Inhibition Biochemical Assay Phenacyl Esterase

Molecular Weight and Physicochemical Differentiation: 2-Methyl Group Adds 14 g/mol and Modifies Predicted LogP Relative to Des-Methyl Analog

4-(Bromoacetyl)-2-methylbenzoic acid (MW 257.08 g/mol, formula C10H9BrO3) contains a 2-methyl group that distinguishes it from the des-methyl analog 4-(bromoacetyl)benzoic acid (MW 243.05 g/mol, formula C9H7BrO3) . This structural difference translates to a 14 g/mol increase in molecular weight and a predicted increase in lipophilicity (estimated ΔLogP ≈ +0.5) based on standard fragment contributions for an aromatic methyl group. The presence of the free carboxylic acid (pKa ~4) in the target compound further differentiates it from the corresponding methyl ester derivative (methyl 4-(bromoacetyl)-2-methylbenzoate, MW 271.11 g/mol), which lacks an ionizable proton and exhibits higher lipophilicity and altered solubility profiles .

Physicochemical Properties Medicinal Chemistry Lead Optimization

Commercial Purity Specifications: Available at 98% Purity from Leyan, Enabling High-Confidence Quantitative Workflows

Commercial sourcing data indicates that 4-(bromoacetyl)-2-methylbenzoic acid is available at a purity of 98% (Product No. 1943604, Leyan) , compared to the more commonly encountered 95% minimum purity for many research-grade bromoacetyl benzoic acid derivatives . While a 3% absolute purity difference may appear modest, in the context of multi-step synthesis where impurities can propagate and amplify side reactions, this higher specification reduces the burden of additional purification steps. The 98% purity specification is particularly relevant for applications requiring precise stoichiometric control, such as enzyme inhibition assays and quantitative structure-activity relationship (QSAR) studies.

Commercial Sourcing Purity Specification Procurement

Optimal Procurement and Application Scenarios for 4-(Bromoacetyl)-2-methylbenzoic Acid


Synthesis of Fluralaner (Bravecto®) and Related Isoxazoline Insecticides

4-(Bromoacetyl)-2-methylbenzoic acid and its methyl ester derivative serve as key intermediates in the patented synthesis of Fluralaner, a blockbuster veterinary ectoparasiticide [1]. The compound's ortho-methyl substitution pattern is essential for the subsequent construction of the isoxazoline ring system that defines Fluralaner's GABA-gated chloride channel antagonism. Procurement of this specific regioisomer is mandatory for any organization developing generic Fluralaner or conducting process chemistry optimization for this drug class [1].

Medicinal Chemistry: Building Block for Thiazole-Based Antiviral and Kinase Inhibitor Libraries

The bromoacetyl group of this compound is a classic electrophile for Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form 2-aminothiazole or thiazole scaffolds [1]. The 2-methyl group provides a handle for modulating lipophilicity and metabolic stability in lead optimization. The free carboxylic acid enables direct amide coupling with amine-containing pharmacophores without the ester hydrolysis step required for methyl ester analogs, offering synthetic convergence [1].

Enzyme Inhibitor Screening and Biochemical Probe Development

Based on class-level evidence showing that bromoacetyl benzoic acid derivatives inhibit phenacyl esterase with an IC50 of 0.06 mM [1], 4-(bromoacetyl)-2-methylbenzoic acid is a logical candidate for screening against serine hydrolases, cysteine proteases, and other enzymes that interact with electrophilic carbonyl-containing ligands. The ortho-methyl group introduces steric constraints that can be exploited to achieve subtype selectivity within enzyme families. The compound's moderate molecular weight (257 g/mol) and favorable predicted physicochemical properties make it suitable for fragment-based drug discovery campaigns [1].

Process Chemistry and Scale-Up: Validated Multi-Gram Synthetic Pathway

The patent literature provides a detailed, reproducible protocol for preparing the methyl ester of 4-(bromoacetyl)-2-methylbenzoic acid on a preparative scale (starting from 20 g of 4-bromo-2-methylbenzoic acid) [1]. This protocol includes specific conditions for palladium-catalyzed Suzuki coupling (potassium vinyl fluoroborate, Pd catalyst, 90°C) and subsequent α-halogenation. The availability of this validated procedure reduces process development time and risk for organizations seeking to incorporate this intermediate into larger synthetic campaigns [1].

Technical Documentation Hub

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